Ethyl 2-(2,5-difluorophenyl)acetate
Overview
Description
Ethyl 2-(2,5-difluorophenyl)acetate is a chemical compound with the linear formula C10H10F2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,5-difluorophenyl)acetate can be represented by the SMILES stringFC(C=CC(F)=C1)=C1CC(OCC)=O
. The InChI string is 1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3
.
Scientific Research Applications
Cancer Research
Ethyl 2-(2,5-difluorophenyl)acetate has been studied for its potential applications in cancer research . A derivative of this compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suggests that Ethyl 2-(2,5-difluorophenyl)acetate could potentially be used in the development of new cancer therapies.
Chemical Synthesis
Ethyl 2-(2,5-difluorophenyl)acetate is a versatile compound with a wide range of applications in chemical synthesis. Its unique structure and properties make it a valuable reagent in the synthesis of various organic compounds.
Biological and Biochemical Research
This compound is also used in biological and biochemical research. Its interactions with various biological systems can provide valuable insights into the mechanisms of these systems.
Development of Novel Pharmaceuticals
The unique properties of Ethyl 2-(2,5-difluorophenyl)acetate make it a potential candidate for the development of novel pharmaceuticals . Its potential effects on various biological pathways could be harnessed to treat a variety of diseases.
Safety and Hazards
This compound is classified under GHS07. It has hazard statements H315 - H319, which indicate that it can cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact . It’s also classified under storage class code 11, which pertains to combustible solids .
properties
IUPAC Name |
ethyl 2-(2,5-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCDXBMXLYODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381689 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-difluorophenyl)acetate | |
CAS RN |
662138-60-5 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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